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Introduction
FNC-TP trisodium is the intracellularly active triphosphate form of Azvudine (FNC), a potent

nucleoside reverse transcriptase inhibitor (NRTI). FNC has demonstrated a broad spectrum of

antiviral activity against several significant human pathogens. This technical guide provides an

in-depth characterization of the antiviral spectrum of FNC-TP, including quantitative data on its

activity, detailed experimental protocols for its evaluation, and an elucidation of its mechanism

of action.

Data Presentation: Antiviral Activity of FNC
The antiviral efficacy of FNC has been evaluated against a range of viruses. The following

tables summarize the available quantitative data, including 50% effective concentration (EC50)

and 50% inhibitory concentration (IC50) values. The selectivity index (SI), calculated as the

ratio of the 50% cytotoxic concentration (CC50) to the EC50, is also provided where available,

indicating the therapeutic window of the compound.

Table 1: In Vitro Antiviral Activity of FNC against Various Viruses
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Virus Cell Line EC50
Selectivity
Index (SI)

Reference(s)

HIV-1 Various 0.03–6.92 nM >1000 [1][2]

HIV-2 Various 0.018–0.025 nM >1000 [1]

Hepatitis C Virus

(HCV)
In vitro assay

0.024 µM (24

nM)
Not Reported [1]

Hepatitis B Virus

(HBV)
HepG2.2.15 cells

Potent Inhibition

(Specific EC50

not detailed in

provided search

results)

Not Reported [2]

Human

Coronavirus

OC43 (HCoV-

OC43)

Not Specified 4.3 µM 15-83 [1]

SARS-CoV-2 Calu-3 cells 1.2 µM 83 [1]

SARS-CoV-2 Vero E6 cells 4.31 µM 15.35 [1]

Table 2: Inhibitory Activity of FNC-TP against Viral Polymerases
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Viral Polymerase IC50 Reference(s)

HIV-1 Reverse Transcriptase

(RT)

Potent Inhibition (Specific IC50

not detailed in provided search

results)

[3]

Hepatitis C Virus (HCV) RNA-

dependent RNA polymerase

(RdRp)

Less potent than against HIV-1

RT
[3]

Respiratory Syncytial Virus

(RSV) RdRp

Less potent than against HCV

RdRp
[3]

Dengue Virus Type 2 (DENV-

2) RdRp

Less potent than against RSV

RdRp
[3]

SARS-CoV-2 RdRp Poor substrate [3]

Note: While a broad antiviral spectrum is indicated, comprehensive and directly comparable

EC50, IC50, and CC50 values for FNC against a wider range of viruses from a single

standardized study are not readily available in the public domain based on the conducted

searches. The provided data is compiled from various sources and experimental conditions

may differ.

Mechanism of Action
FNC is a prodrug that, upon entering a host cell, is phosphorylated by cellular kinases to its

active triphosphate form, FNC-TP. As a nucleoside analog, FNC-TP acts as a competitive

inhibitor of viral reverse transcriptases and RNA-dependent RNA polymerases. Its incorporation

into the nascent viral DNA or RNA chain leads to chain termination, thereby halting viral

replication.[3][4]

Signaling Pathway: Intracellular Activation of FNC
The intracellular conversion of FNC to its active form, FNC-TP, is a critical step for its antiviral

activity. This process is mediated by host cell kinases.
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Caption: Intracellular phosphorylation cascade of FNC.

Experimental Protocols
In Vitro Anti-Hepatitis B Virus (HBV) Activity Assay in
HepG2.2.15 Cells
This protocol describes a general method for evaluating the anti-HBV activity of nucleoside

analogs like FNC using the HepG2.2.15 cell line, which constitutively expresses HBV.

1. Cell Culture and Maintenance:

Culture HepG2.2.15 cells in DMEM supplemented with 10% fetal bovine serum, penicillin
(100 U/mL), streptomycin (100 µg/mL), and G418 (200 µg/mL).
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

2. Antiviral Activity Assay:

Seed HepG2.2.15 cells in 96-well plates at a density of 5 x 10³ cells per well.
After 24 hours, replace the culture medium with fresh medium containing serial dilutions of
FNC. Include a no-drug control and a positive control (e.g., Lamivudine).
Incubate the plates for 8 days, with a medium change containing the respective drug
concentrations on day 4.

3. Quantification of Extracellular HBV DNA (Real-Time PCR):

On day 8, collect the cell culture supernatant.
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Isolate viral DNA from the supernatant using a commercial viral DNA extraction kit.
Quantify the amount of HBV DNA using a real-time PCR assay with primers and a probe
specific for the HBV genome.
The EC50 value is calculated as the concentration of FNC that reduces the extracellular
HBV DNA level by 50% compared to the no-drug control.

4. Cytotoxicity Assay:

Seed HepG2.2.15 cells in a separate 96-well plate as described for the antiviral assay.
Treat the cells with the same serial dilutions of FNC.
After 8 days, assess cell viability using a standard method such as the MTT or MTS assay.
The CC50 value is calculated as the concentration of FNC that reduces cell viability by 50%
compared to the no-drug control.

Experimental Workflow Diagram
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Caption: Workflow for in vitro anti-HBV assay.
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Clinical Studies
Azvudine (FNC) has undergone clinical investigation for the treatment of COVID-19. A notable

study was a randomized, open-label, controlled clinical trial involving patients with mild to

common COVID-19.

Study Design: Patients were randomized to receive either Azvudine plus standard

symptomatic treatment or standard antiviral and symptomatic treatment.

Dosage: The typical dosage of Azvudine in these trials was 5 mg taken orally once daily.

Primary Outcomes: The primary endpoint was the time to nucleic acid negative conversion

(NANC).

Key Findings: The results from a pilot study indicated that patients treated with Azvudine had

a significantly shorter time to the first NANC compared to the control group (mean of 2.60

days vs. 5.60 days).[2] Subsequent studies have supported these findings, demonstrating

that Azvudine can shorten the time to viral clearance and reduce viral load in patients with

COVID-19.

Conclusion
FNC-TP trisodium, the active form of Azvudine, is a potent antiviral agent with a broad

spectrum of activity, particularly against retroviruses and some RNA viruses. Its mechanism of

action, involving the termination of viral nucleic acid synthesis, is well-established for

nucleoside analogs. While in vitro data demonstrates its efficacy against a range of viruses,

further studies are needed to provide a more comprehensive and standardized quantitative

assessment of its antiviral profile. Clinical trials have shown promising results for the treatment

of COVID-19, highlighting its potential as a valuable therapeutic agent. Continued research and

clinical development are warranted to fully characterize its therapeutic potential across its

antiviral spectrum.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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